Guanine

描述

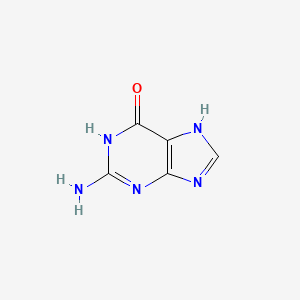

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-amino-1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTPUPDQBNUYGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O | |

| Record name | guanine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Guanine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052476 | |

| Record name | Guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystals; [Acros Organics MSDS], Solid | |

| Record name | Guanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14475 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Guanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

BOILING POINT: SUBLIMES | |

| Record name | GUANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

CRYSTALLINE POWDER; LOSES WATER @ 100 °C & HYDROGEN CHLORIDE @ 200 °C; PRACTICALLY INSOL IN WATER, ALC, ETHER; SOL IN ACIDULATED WATER /HYDROCHLORIDE/, FREELY SOL IN DIL ACIDS & AQ POTASSIUM HYDROXIDE SOLN; SPARINGLY SOL IN ALCOHOL; ALMOST INSOL IN WATER, SOL IN AMMONIUM HYDROXIDE & ALKALI; SLIGHTLY SOL IN ETHER; INSOL IN ACETIC ACID, SLIGHTLY SOL IN ETHER, 2.08 mg/mL at 37 °C | |

| Record name | Guanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02377 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GUANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

SEVERAL DESMOTROPIC FORMS; USUALLY AMORPHOUS, SMALL RHOMBIC CRYSTALS BY SLOW EVAPORATION OF AQ SOLN CONTAINING LARGE EXCESS OF AMMONIA, NEEDLES OR PLATES FROM AMMONIUM HYDROXIDE | |

CAS No. |

73-40-5 | |

| Record name | Guanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02377 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z93L87A1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GUANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

360 °C (DECOMP), 360 °C | |

| Record name | Guanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02377 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GUANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Fundamental Biological Significance of Guanine in Nucleic Acid Biochemistry

Historical Context and Evolution of Understanding Guanine's Biological Role

The initial isolation of this compound was reported in 1844 by German chemist Julius Bodo Unger, who obtained it from guano, the accumulated excrement of sea birds used as fertilizer. wikipedia.org The name "this compound" was subsequently assigned in 1846. wikipedia.org Between 1882 and 1906, Emil Fischer made significant strides in determining the structure of this compound and demonstrated its relationship to uric acid. wikipedia.orgbritannica.com

Initially recognized as a component of various biological substances, including the reflective deposits in fish scales (known as "pearl essence"), the understanding of this compound's central biological role evolved significantly with the burgeoning field of molecular biology. wikipedia.org Its identification as a key constituent of nucleic acids in the 19th century marked a crucial step in unraveling the molecular basis of heredity. numberanalytics.combritannica.com The subsequent discovery of the structure of DNA by Watson and Crick, heavily influenced by Chargaff's rules which highlighted the consistent pairing of this compound with cytosine, solidified its indispensable role in genetic information storage and transfer. yourgenome.orgnagwa.com

Beyond its role in nucleic acids, research has revealed a variety of other biological uses for this compound in nature, including contributing to camouflage, display, and vision in various organisms like fish, reptiles, and spiders due to the reflective properties of this compound crystals. wikipedia.orgconicet.gov.ar Some animals, such as spiders and scorpions, utilize this compound as a metabolic product for nitrogen excretion with minimal water loss. wikipedia.org

Purine (B94841) Classification and Integration within the Nucleobase Repertoire

This compound is classified as a purine base, a category of nitrogen-containing heterocyclic compounds characterized by a fused double-ring structure. britannica.comwikipedia.orgbyjus.com This two-ring system distinguishes purines from pyrimidines, which possess a single-ring structure. wikipedia.orgbyjus.combiologyonline.com The purine family in nucleic acids includes both adenine (B156593) (A) and this compound (G), while the pyrimidine (B1678525) family includes cytosine (C), thymine (B56734) (T), and uracil (B121893) (U). wikipedia.orgbiologyonline.comlibretexts.org

The integration of this compound within the nucleobase repertoire is fundamental to the structure and function of nucleic acids. In both DNA and RNA, this compound is one of the four primary bases utilized. numberanalytics.comallen.in DNA contains adenine, this compound, cytosine, and thymine, while RNA contains adenine, this compound, cytosine, and uracil. biologyonline.comlibretexts.orglabce.com This specific set of bases forms the alphabet of the genetic code.

The structure of this compound, chemically known as 2-amino-1,9-dihydro-9H-purin-6-one (C₅H₅N₅O), features a purine ring system with an amino group at the 2-position and a keto group at the 6-position. numberanalytics.comontosight.ai This structure is crucial for its ability to form specific hydrogen bonds, a key aspect of nucleic acid structure and function. allen.inontosight.ai

Nucleotides, the monomeric units of nucleic acids, are composed of a nitrogenous base (like this compound), a pentose (B10789219) sugar (deoxyribose in DNA or ribose in RNA), and a phosphate (B84403) group. libretexts.orglabce.comlibretexts.org this compound is incorporated into DNA as deoxyguanosine monophosphate (dGMP) and into RNA as guanosine (B1672433) monophosphate (GMP). These nucleotides are then polymerized to form the long chains of DNA and RNA. biologyonline.com

Foundational Contributions of this compound to Genetic Information Storage and Transmission

The sequence of these base pairs along the DNA molecule constitutes the genetic code, dictating the instructions for protein synthesis and ultimately determining the inherited characteristics of an organism. allen.infreescience.info The fidelity of G-C pairing during DNA replication is paramount for maintaining the integrity of the genetic information. numberanalytics.comallen.in

In RNA, this compound also pairs with cytosine. allen.inlabce.com RNA plays a crucial role in transmitting the genetic information from DNA and directing protein synthesis. byjus.comtechnologynetworks.com Messenger RNA (mRNA) carries the genetic code transcribed from DNA, and the this compound bases within the mRNA sequence are essential for correctly encoding the amino acid sequence of proteins. freescience.info Transfer RNA (tRNA) and ribosomal RNA (rRNA) also contain this compound and are vital components of the protein synthesis machinery. labce.com

Furthermore, this compound-rich sequences in DNA can form unique four-stranded structures known as G-quadruplexes. allen.inuochb.cz These structures are involved in regulating gene expression and have been identified in important genomic regions like telomeres and gene promoters. allen.inuochb.cz Research into G-quadruplexes highlights the diverse functional roles of this compound beyond standard Watson-Crick base pairing. uochb.cz

This compound is also a component of essential energy-carrying molecules such as guanosine triphosphate (GTP), which is involved in various cellular processes including protein synthesis and signal transduction. allen.infiveable.me This further underscores the multifaceted importance of this compound in cellular biochemistry.

Guanine S Structural Role in Dna and Rna Architectures

Guanine in Deoxyribonucleic Acid (DNA) Structure

In DNA, this compound is a critical component that pairs with cytosine, forming the rungs of the double helix ladder. allen.inwikipedia.orgbbc.co.uk This specific pairing is fundamental to the structure and function of DNA. wikipedia.org

Watson-Crick Base Pairing of this compound with Cytosine

This compound (G) pairs specifically with cytosine (C) in DNA, following the Watson-Crick base pairing rules. allen.inwikipedia.orgbbc.co.uk This pairing is highly specific due to the precise arrangement of hydrogen bond donors and acceptors on each base. labxchange.org The interaction between this compound and cytosine involves the formation of three hydrogen bonds. nagwa.comwikipedia.orgcuhk.edu.hk

Hydrogen Bonding Network and Stability Contribution to the DNA Double Helix

The pairing between this compound and cytosine is mediated by three hydrogen bonds. nagwa.comwikipedia.orgcuhk.edu.hk Specifically, hydrogen bonds form between the oxygen atom of the keto group at C-2 of cytosine and a hydrogen atom of the amino group at C-2 of this compound, between N-3 of cytosine and the hydrogen atom attached to N-1 of this compound, and between a hydrogen atom of the amino group at C-4 of cytosine and the oxygen atom of the keto group at C-6 of this compound. cuhk.edu.hk This three-hydrogen bond network in G-C pairs is stronger compared to the two hydrogen bonds formed between adenine (B156593) (A) and thymine (B56734) (T) pairs in DNA. wikipedia.orgcuhk.edu.hkquora.com While hydrogen bonds contribute to the stability, the primary factor influencing the thermal stability of double-stranded nucleic acids is the base stacking interactions between adjacent bases, with G-C pairs exhibiting more favorable stacking energy than A-T pairs. wikipedia.org

Influence of this compound-Cytosine Content on Genomic Stability and Organization

The proportion of this compound and cytosine bases in a DNA molecule, known as GC content, significantly influences genomic stability and organization. geneticeducation.co.innumberanalytics.commolecularassemblies.com DNA sequences with higher GC content generally exhibit higher thermal stability, requiring more energy to denature the double helix compared to AT-rich regions. wikipedia.orgcuhk.edu.hkquora.comgeneticeducation.co.innumberanalytics.com This increased stability is partially attributed to the three hydrogen bonds per G-C pair. wikipedia.orgnumberanalytics.com GC-rich regions, often found in CpG islands, also play roles in gene regulation, gene expression, and genome functionality. geneticeducation.co.in Variations in GC content across a genome can influence DNA bendability and have been associated with disease development, such as in triplet repeat expansion disorders. geneticeducation.co.in Furthermore, GC content is a critical consideration in molecular biology techniques like PCR and DNA sequencing, as high GC content can affect primer annealing and amplification efficiency. geneticeducation.co.inmolecularassemblies.com

This compound in Ribonucleic Acid (RNA) Structure

This compound is also a key base in RNA molecules, participating in base pairing and contributing to the formation of complex RNA structures. allen.inwikipedia.orgnih.gov

Base Pairing Characteristics of this compound in RNA Molecules

In RNA, this compound primarily pairs with cytosine through Watson-Crick base pairing, similar to DNA, forming three hydrogen bonds. allen.innagwa.comlabxchange.org However, RNA also exhibits non-Watson-Crick base pairing, notably the formation of wobble base pairs. wikipedia.orgnih.gov The G-U wobble base pair, where this compound pairs with uracil (B121893), is a common and fundamental element of RNA secondary structure. nih.gov Although a wobble pair, the G-U interaction is stabilized by two hydrogen bonds and has comparable thermodynamic stability to Watson-Crick base pairs, often substituting for G-C or A-U pairs. nih.gov

This compound's Contribution to RNA Secondary and Tertiary Structures

This compound plays a vital role in the formation of both secondary and tertiary structures in RNA. allen.innih.govonlinescientificresearch.comlibretexts.org Watson-Crick G-C pairs and wobble G-U pairs are fundamental building blocks of RNA secondary structure, contributing to the formation of helices, loops, and other characteristic motifs like hairpin loops, multi-branched loops, internal loops, and bulge loops. nih.govonlinescientificresearch.com These secondary structures are crucial for RNA function and often fold initially before the tertiary structure is formed. libretexts.org

Beyond standard base pairing, this compound is particularly important in mediating RNA tertiary structures. elifesciences.orgbiorxiv.org this compound-rich sequences can form unique four-stranded structures called G-quadruplexes. allen.inelifesciences.orgbiorxiv.org These structures involve the association of four this compound bases in a square planar arrangement called a G-tetrad, stabilized by Hoogsteen hydrogen bonding and often coordinated around a central ion like potassium. elifesciences.orgbiorxiv.org Stacks of these G-tetrads form the G-quadruplex. elifesciences.orgbiorxiv.org The N7 position of guanosine (B1672433) is a key mediator of these tertiary structures. elifesciences.orgbiorxiv.orgelifesciences.org The ability of this compound to participate in both Watson-Crick and non-Watson-Crick pairing, as well as form higher-order structures like G-quadruplexes, significantly contributes to the diverse and complex three-dimensional folds that are essential for the biological functions of various RNA molecules. wikipedia.orgnih.govonlinescientificresearch.com

This compound Tautomerism and its Biological Implications

This compound, like other nucleobases, can exist in multiple tautomeric forms. Tautomers are structural isomers that differ in the position of protons and double bonds. nih.govnih.gov While several tautomeric forms are possible, the predominant form under physiological conditions is the keto-amino tautomer. allen.innih.gov However, this compound exhibits the largest number of potential tautomeric forms among the nucleobases, including oxo-hydroxy, amino-imino, N1H-N3H, and N7H-N9H variations. cuni.cz

Characterization of this compound Tautomers in Different Environments

The characterization of this compound tautomers and their relative stability is of significant interest, as their distribution can be influenced by the surrounding environment. infranalytics.eu Theoretical studies have investigated the energetics and geometries of this compound tautomers in various environments, including the gas phase, microhydrated states, and bulk water. cuni.cz In the gas phase, four tautomeric forms of this compound have been detected, although these include 7H forms which are not typically found in nucleic acids. mdpi.com

The presence of water molecules can significantly influence the relative stability of different tautomers and reduce the energy barriers for tautomeric conversions, thereby promoting the formation of less common tautomers. ecust.edu.cn Experimental evidence, such as scanning tunneling microscopy (STM) studies, has shown the formation of rare this compound tautomers, like the G/(3H,7H) form, on surfaces in the presence of water. ecust.edu.cn

In solution, the interaction of this compound with cations can also promote the formation of alternative tautomers, potentially disrupting the specific hydrogen bonding patterns with complementary bases. infranalytics.eu Studies using mass spectrometry and IRMPD spectroscopy have characterized ionic complexes between this compound and silver ions, demonstrating the existence of complexes containing different this compound tautomers in solution that are maintained during evaporation. infranalytics.eu

Impact of Non-Canonical Tautomers on Base Pairing Fidelity and Mutagenesis

While the canonical keto-amino tautomer of this compound is essential for standard Watson-Crick base pairing with cytosine, the transient formation of non-canonical or rare tautomers can have significant biological implications, particularly concerning base pairing fidelity and mutagenesis. nih.govnih.govfrontiersin.org A tautomeric change alters the hydrogen-bonding pattern of a nucleobase, potentially converting a hydrogen-bond acceptor into a donor and vice versa. nih.gov

Minor tautomeric forms are typically rare under physiological conditions. nih.gov However, if a non-canonical tautomer is present during DNA replication or transcription, it can lead to errors in base pairing because its altered hydrogen bonding pattern may allow it to pair with a non-cognate base. nih.govinfranalytics.eu This can result in the incorporation of a mismatch into the growing nucleic acid strand, potentially leading to point mutations. infranalytics.eufrontiersin.orgacs.org

The concept that rare tautomers contribute to spontaneous mutagenesis dates back to early work on DNA structure. frontiersin.orgacs.orgnih.govpnas.org It is proposed that the transient formation of minor tautomers during replication can lead to mispairing and subsequent mutations in undamaged DNA. frontiersin.orgnih.gov These minor tautomeric forms can arise from proton transfer events within the DNA duplex. nih.gov

Studies have shown that mismatched base pairs involving rare tautomers can sometimes mimic the shape of canonical Watson-Crick base pairs, allowing them to evade the error detection mechanisms of DNA polymerases. nih.govpnas.org This "shape mimicry" can facilitate the incorporation of mismatches during replication, providing a mechanistic explanation for spontaneous mutagenesis. nih.govpnas.org For example, a this compound-thymine (G-T) mispair can adopt a Watson-Crick-like geometry through tautomerization, which has been observed in the active site of DNA polymerases. nih.govacs.orgmedcraveonline.com

Guanine Rich Sequences and Non Canonical Nucleic Acid Structures: G Quadruplexes

Formation and Polymorphism of Guanine Quadruplexes (G4s)

G-quadruplexes are formed by sequences rich in this compound, which can associate through Hoogsteen hydrogen bonding. wikipedia.orgmappingignorance.org The formation of these structures is not random and serves specific functional purposes. wikipedia.org G4s can be formed from DNA, RNA, and other nucleic acid analogues. wikipedia.org The topology and stability of G-quadruplexes are influenced by various factors, including the sequence, the type and concentration of ions, and molecular crowding conditions. oup.comresearchgate.net This leads to a wide repertoire of structural polymorphs. oup.com

Intramolecular and Intermolecular G-Quadruplex Conformations

G-quadruplexes can form through either intramolecular or intermolecular interactions. wikipedia.orgrsc.orgnih.govnih.gov

Intramolecular G-Quadruplexes: These structures are formed within a single nucleic acid strand that contains four or more runs of this compound bases separated by loops. wikipedia.orgnih.govuky.eduresearchgate.net The folding of a single strand allows the this compound tracts to align and form the stacked G-tetrads. wikipedia.orgrsc.org Intramolecular G4s are often found in naturally occurring sequences near telomeric regions and in transcriptional regulatory regions of genes. wikipedia.org The length and sequence of the loops connecting the this compound runs govern the formation of intramolecular quadruplexes. acs.orgoup.com

Intermolecular G-Quadruplexes: These structures are formed from two or four separate G-rich strands that associate to form the quadruplex. wikipedia.orgnih.govuky.eduresearchgate.net Sequences with two contiguous runs of three or more guanines separated by one or more bases can form bimolecular quadruplexes from two separate strands. wikipedia.org Sequences with four distinct runs of this compound bases can form tetramolecular structures requiring four separate strands. wikipedia.org Intermolecular G4 forms are more likely to occur with sequences where this compound runs are separated by only one or two nucleotides, especially at higher ion concentrations. acs.org

G-Tetrad Formation and this compound Base Stacking Interactions

The fundamental building block of a G-quadruplex is the G-tetrad (or G-quartet). wikipedia.orgrsc.orgmappingignorance.orgnih.gov A G-tetrad is a square planar structure formed by four this compound bases that associate through Hoogsteen hydrogen bonding. wikipedia.orgrsc.orgmappingignorance.org These hydrogen bonds involve the Hoogsteen and Watson-Crick faces of the this compound bases. rsc.org

Two or more this compound tetrads stack on top of each other to form the G-quadruplex structure. wikipedia.orgmappingignorance.org This stacking creates a central channel within the quadruplex. mappingignorance.org The stability of G-quadruplexes is largely derived from the stacking of these planar tetrads, with estimated stacking energies of approximately 80 kJ mol⁻¹ per tetrad. rsc.org While structures with three or more G-tetrads are generally considered more stable, many sequences can form stable quadruplexes with two G-tetrads. nih.govoup.com

Cationic Influence on G-Quadruplex Stability and Topology

The presence of cations, particularly monovalent cations, is crucial for the formation and stability of G-quadruplex structures. wikipedia.orgrsc.orgmappingignorance.orgfrontiersin.org Cations are coordinated within the central channel of the G-core, which is lined by the O6 carbonyl oxygens of the this compound bases, creating a strong negative potential. rsc.orgbiorxiv.org This coordination helps to stabilize the stacked G-tetrads by reducing the repulsion between the negatively charged O6 atoms. oup.comfrontiersin.org

Functional Roles of DNA G-Quadruplexes in Genome Biology

G-quadruplex structures in DNA are not merely structural curiosities but have been shown to play important functional roles in various genome processes. wikipedia.orgnih.govnih.govfrontiersin.org They are prevalent in the human genome, particularly in regulatory regions. acs.orgasm.orgpraiseworthyprize.org

Regulation of Gene Expression at Promoter Regions

G-quadruplex-forming sequences are significantly enriched in the promoter regions of genes, suggesting a direct involvement in the regulation of gene expression at the level of transcription. wikipedia.orgasm.orgoup.comnih.govfrontiersin.org Over 40% of human gene promoters contain one or more quadruplex motifs. nih.gov

G4s in promoter regions can influence gene expression through several mechanisms. They can regulate the recruitment of transcription factors and RNA polymerase, or they can alter DNA accessibility by modulating the epigenetic state of gene promoters. elifesciences.org While initially hypothesized to act as repressors of transcription by impeding polymerase processivity, research has also shown G4s at gene promoters of transcriptionally active genes, acting as transcriptional enhancers. oup.comnih.gov The regulatory effect of a G4 is significantly influenced by its position within the promoter, the surrounding DNA topology, and other cellular environmental factors. frontiersin.org

Examples of genes where promoter G-quadruplexes have been studied for their role in transcriptional regulation include oncogenes such as MYC, BCL-2, KRAS, c-KIT, VEGF, and PDGFR-β. nih.govasm.orgoup.com Studies have shown that G4 formation in the promoter region of PDGF-A may play a role in its transcriptional regulation. wikipedia.org

Involvement in Telomere Maintenance and Chromosomal Integrity

This compound-rich sequences capable of forming G-quadruplexes are notably found as repeated units in telomeres, the protective caps (B75204) at the ends of linear chromosomes. wikipedia.orgasm.orgpraiseworthyprize.orgnih.govfrontiersin.org The human telomeric DNA sequence, (TTAGGG)n, is a well-known example of a sequence that can form G-quadruplex structures. nih.govoup.comembopress.org

Telomeric G-quadruplexes are considered key to the process of telomere maintenance and the preservation of chromosomal integrity. frontiersin.orgnih.govembopress.org They are thought to play a role in preventing the loss of coding information during DNA replication and in protecting chromosome ends from degradation and fusion. oup.comembopress.org

G-quadruplex formation in telomeric DNA can influence telomerase activity, the enzyme responsible for maintaining telomere length. oup.comresearchgate.net There is evidence suggesting that G-quadruplexes at telomeres may have a protective capping role and could positively affect telomere maintenance by telomerase or recombination-based mechanisms. researchgate.net However, G-quadruplex formation in telomeric DNA can also pose an impediment to DNA replication, potentially leading to telomere instability. embopress.orgresearchgate.net Proteins like helicases, such as WRN and DNA2, are involved in unwinding G-quadruplex structures at telomeres to facilitate replication and maintain genome stability. frontiersin.orgembopress.org

Data Table: Functional Roles of DNA G-Quadruplexes

| Functional Role | Location in Genome | Key Processes Involved | Examples of Genes/Regions |

| Regulation of Gene Expression | Promoter regions, Enhancers | Transcription initiation and regulation, Recruitment of transcription factors, Epigenetic modulation | MYC, BCL-2, KRAS, c-KIT, VEGF, PDGFR-β, PDGF-A, TEAD4 |

| Telomere Maintenance | Telomeric repeats (e.g., TTAGGG) | Maintaining chromosome integrity, Preventing degradation and fusion, Influencing telomerase activity | Human telomeres |

| Chromosomal Integrity / Genome Stability | Various locations | DNA replication, DNA repair, Meiosis | Associated with fragile sites, DNA double-strand breaks, Homologous chromosome pairing, Replication stress alleviation |

DNA Replication and Recombination Processes

G-quadruplexes play a dual role in DNA replication. While they can act as impediments to the replication machinery, potentially stalling DNA polymerases and helicases, they also have a positive role in stimulating the initiation of DNA replication. mdpi.comresearchgate.net G4 structures formed during replication, particularly when DNA is transiently single-stranded, must be resolved to allow the replication fork to proceed. oup.com Failure to resolve these structures can lead to replication fork stalling and genomic instability, including increased DNA damage and recombination events. mdpi.comnih.gov

Research has shown that G4s can serve as recombination initiation sites in some organisms. oup.com Studies in Escherichia coli, for instance, have indicated that G4s can lead to ribosome stalling and ribosomal frameshifting, suggesting a potential link between translation and DNA replication/recombination processes when G4s are involved. asm.org Furthermore, G-quadruplexes are enriched at metazoan DNA replication origins, often found in G-rich sequences known as Origin G-rich Repeated Elements (OGREs) located upstream of initiation sites. mdpi.com

Several proteins are involved in processing or binding to G4s during replication and recombination. These include helicases like FANCJ, BLM, and WRN, which are capable of unwinding G4 structures. mdpi.comoup.comnih.govmdpi.com Other factors such as MRE11, DNA2, and RPA1 have also been implicated in processing G4s during homologous recombination, a pathway that can be triggered by replication stalls caused by G4s. nih.gov

Functional Roles of RNA G-Quadruplexes in Cellular Processes

RNA G-quadruplexes (rG4s) are widely distributed throughout the transcriptome, including in introns, 5'- and 3'-untranslated regions (UTRs), and open reading frames (ORFs) of pre-mRNAs and mRNAs. nih.gov Their prevalence in regions with known regulatory functions suggests that rG4s are important regulators of RNA metabolism. nih.gov

Modulation of mRNA Translation

RNA G-quadruplexes significantly influence mRNA translation. nih.govtandfonline.comoup.com The location of an rG4 within an mRNA dictates its effect on translation. G4s located in the 5'-UTR can act as repressors of cap-dependent translation, likely by impeding the scanning of the ribosomal subunit. tandfonline.commdpi.combiorxiv.org However, in some cases, 5'-UTR G4s near Internal Ribosomal Entry Sites (IRESs) can enhance cap-independent translation initiation. tandfonline.commdpi.com

Studies have demonstrated that G4 structures in the 5'-UTR of various mRNAs, including NRAS and ZIC-1, can repress protein production. tandfonline.com Conversely, an rG4 in the 5'-UTR of BAG-1 mRNA has been shown to influence both cap-dependent and cap-independent translation. mdpi.com G4s within ORFs can also impact protein synthesis, potentially by causing ribosome stalling during elongation. tandfonline.com Furthermore, G4s in the 3'-UTR can affect translational output, with examples such as the proto-oncogene PIM1 and TP53 where 3'-UTR G4s have been shown to inhibit translation or maintain 3'-end processing critical for protein expression. tandfonline.com

Regulation of Alternative Splicing and Polyadenylation

RNA G-quadruplexes play a role in regulating pre-mRNA processing events, including alternative splicing and polyadenylation. nih.govusherbrooke.ca Located within pre-mRNA, rG4s can act as splicing regulatory elements, influencing the inclusion or exclusion of specific exons in the mature mRNA. biorxiv.orgfrontiersin.org For instance, G4 structures in the 3'-UTR of TP53 and hTERT mRNAs have been reported to regulate alternative splicing. tandfonline.com An rG4 in intron 6 of hTERT mRNA appears to function as a splicing silencer. tandfonline.com

rG4s have also been implicated in the regulation of alternative polyadenylation (APA). usherbrooke.cabiorxiv.orgoup.com Studies have shown that G4 structures within the 3'-UTRs of mRNAs like LRP5 and FXR1 can increase the efficiency of alternative polyadenylation site selection, leading to the production of shorter transcripts. tandfonline.combiorxiv.orgoup.com This suggests that rG4s in the 3'-UTR act as cis-regulatory elements impacting gene expression by affecting mRNA length and potentially interfering with regulatory networks like those involving microRNAs. biorxiv.orgoup.com

Subcellular Localization and Transport of mRNA

RNA G-quadruplexes contribute to the subcellular localization and transport of mRNA. nih.govusherbrooke.cabiorxiv.org This is particularly important in specialized cells like neurons, where the precise localization of mRNA is crucial for spatially restricted protein synthesis and cellular function. nih.govbohrium.comelifesciences.org

G4 structures, especially those located in the 3'-UTRs of neuronal mRNAs, have been shown to facilitate their transport to distal compartments, such as neurites. tandfonline.combiorxiv.orgbohrium.comelifesciences.org Specific RNA-binding proteins (RBPs), such as hnRNP U, FUS/TLS, and FMRP, can recognize and bind to these rG4 structures. nih.gov These G4-bound RBPs can then assemble into messenger ribonucleoprotein particles (mRNPs) that are transported along the cytoskeleton by molecular motors. nih.gov Research on the potassium leak channel KCNK9 mRNA demonstrated that a 5'-UTR G4 is fundamental for ensuring the delivery of this mRNA to distal primary cortical neurites. biorxiv.org Studies on FMRP have shown that transcripts dependent on FMRP for efficient neuronal transport are enriched in G-quadruplex sequences in their 3' UTRs, and the RGG domain of FMRP is important for binding these structures and promoting RNA localization. bohrium.comelifesciences.org

G-Quadruplex Structure Dynamics and Interacting Proteins/Helicases

The formation and resolution of G-quadruplex structures are dynamic processes regulated by various interacting proteins, including helicases and G4-binding proteins. frontiersin.orgfrontiersin.orgmdpi.comoup.commdpi.com The dynamic nature of G4s is crucial for their regulatory functions in processes like replication and transcription. mdpi.com

Helicases are a major class of proteins that interact with G4s, primarily functioning to unwind these stable structures. frontiersin.orgoup.commdpi.comoup.combiorxiv.org Examples of G4 unwinding helicases include FANCJ, BLM, WRN, DHX36, DDX5, and PIF1. frontiersin.orgoup.commdpi.comoup.combiorxiv.org These helicases are essential for resolving G4s that form during DNA replication and transcription, preventing genomic instability and ensuring proper cellular function. frontiersin.orgoup.comnih.gov For instance, BLM and WRN helicases are involved in resolving G4s during DNA replication, with BLM primarily acting on the leading strand and WRN on the lagging strand. oup.commdpi.com FANCJ is another helicase that removes G4 structures for efficient DNA replication. oup.commdpi.com

In addition to helicases, numerous other proteins interact with G-quadruplexes, either stabilizing or promoting their formation, or recognizing them for downstream processes. nih.govmdpi.comtandfonline.commdpi.comoup.combiorxiv.orgresearchgate.net These G4-binding proteins (G4BPs) include nucleolin, p53, DNMT1, and various zinc-finger proteins like Sp1 and MAZ, which can bind to and stabilize G4 structures. mdpi.comoup.combiorxiv.org The interaction between G4s and proteins is crucial for regulating G4 homeostasis and function in cells. frontiersin.orgoup.comresearchgate.net The binding of different RBPs to RNA G4s can have diverse effects, including stabilizing the G4 structure, recruiting helicases for unwinding, acting as chaperones for mRNA transport, or serving as scaffolds to recruit other proteins or RNAs. tandfonline.com High-resolution structures of G4s complexed with proteins like DHX36 helicase and telomeric proteins have provided insights into these interactions. oup.combiorxiv.org

Guanine in Genetic Information Processing: the Genetic Code

Guanine as a Fundamental Component of Codons

Codons are the basic units of the genetic code, each consisting of a sequence of three nucleotides. These triplets specify either a particular amino acid or a stop signal for protein synthesis. This compound (G), along with adenine (B156593) (A), cytosine (C), and thymine (B56734) (T) in DNA (or uracil (B121893) (U) in RNA), serves as one of the four "letters" of this code. The linear sequence of these nucleotides in DNA and RNA determines the amino acid sequence of proteins. britannica.com In RNA, the bases are A, C, G, and U. britannica.com With four bases, there are 4 x 4 x 4 = 64 possible combinations of three-nucleotide codons. acs.orgpressbooks.pub These 64 codons encode the 20 standard amino acids and the stop signals. pressbooks.pub this compound is present in a significant number of these codons, appearing in the first, second, or third position of the triplet.

Deciphering the this compound-Containing Codons for Amino Acid Specification

The deciphering of the genetic code in the 1960s revealed the specific amino acid or stop signal corresponding to each of the 64 codons. britannica.com this compound-containing codons are integral to this code. For instance, the codon GGG specifies the amino acid glycine (B1666218). pressbooks.pub The start codon, AUG, which signals the beginning of translation and codes for methionine, contains this compound in its third position. britannica.comontosight.ai Other examples of this compound-containing codons and the amino acids they specify include:

GUA, GUC, GUG, GUU: Valine acs.org

GCA, GCC, GCG, GCU: Alanine

GGA, GGC, GGG, GGU: Glycine

CGA, CGC, CGG, CGU, AGA, AGG: Arginine

UGA: Stop codon (though it can also code for selenocysteine, tryptophan, or glycine in some contexts) nih.gov

The degeneracy of the genetic code means that most amino acids are specified by more than one codon. britannica.com This redundancy often involves variations in the third position of the codon, where this compound or Cytosine (strong bases) or Adenine or Uracil/Thymine (weak bases) can result in the same amino acid being encoded.

An interactive table showing the standard genetic code with this compound-containing codons highlighted would illustrate this point effectively.

| First Position | Second Position | Third Position (U) | Third Position (C) | Third Position (A) | Third Position (G) | Amino Acid |

|---|---|---|---|---|---|---|

| U | U | UUU | UUC | UUA | UUG | Leucine (Leu) |

| U | C | UCU | UCC | UCA | UCG | Serine (Ser) |

| U | A | UAU | UAC | UAA (Stop) | UAG (Stop) | Tyrosine (Tyr) / Stop |

| U | G | UGU | UGC | UGA (Stop) | UGG | Cysteine (Cys) / Stop / Tryptophan (Trp) |

| C | U | CUU | CUC | CUA | CUG | Leucine (Leu) |

| C | C | CCU | CCC | CCA | CCG | Proline (Pro) |

| C | A | CAU | CAC | CAA | CAG | Histidine (His) / Glutamine (Gln) |

| C | G | CGU | CGC | CGA | CGG | Arginine (Arg) |

| A | U | AUU | AUC | AUA | AUG (Start) | Isoleucine (Ile) / Methionine (Met) (Start) |

| A | C | ACU | ACC | ACA | ACG | Threonine (Thr) |

| A | A | AAU | AAC | AAA | AAG | Asparagine (Asn) / Lysine (Lys) |

| A | G | AGU | AGC | AGA | AGG | Serine (Ser) / Arginine (Arg) |

| G | U | GUU | GUC | GUA | GUG | Valine (Val) |

| G | C | GCU | GCC | GCA | GCG | Alanine (Ala) |

| G | A | GAU | GAC | GAA | GAG | Aspartic Acid (Asp) / Glutamic Acid (Glu) |

| G | G | GGU | GGC | GGA | GGG | Glycine (Gly) |

Evolutionary Pressures and this compound Content in Codon Usage Bias

Codon usage bias refers to the phenomenon where synonymous codons (different codons that code for the same amino acid) are not used with equal frequency in the genes of a particular organism. longdom.orgwikipedia.org The this compound and Cytosine (GC) content of a genome, and specifically the GC content at the third position of codons (GC3), is a major factor influencing codon usage bias. longdom.orgnih.govnih.gov

Mutation pressure and natural selection are considered the primary evolutionary forces shaping codon usage bias. longdom.orgwikipedia.org Genomes with high GC content tend to favor codons ending in G or C, reflecting mutational biases where G and C are more likely to appear. longdom.orgnih.govnih.gov Conversely, genomes with low GC content show a bias towards codons ending in A or T/U. nih.gov

Natural selection also plays a role, particularly in highly expressed genes, where there is selection for translationally optimal codons that can be translated more efficiently and accurately by the available tRNA pool. wikipedia.org The abundance of different tRNA molecules in a cell can influence the preference for certain synonymous codons. Codons that pair with more abundant tRNAs may be translated faster, leading to a bias in their usage.

The interplay between mutation pressure (influencing base composition, including this compound content) and natural selection (favoring translational efficiency) shapes the observed codon usage patterns in different organisms. longdom.orgwikipedia.org Analyzing this compound content within codons and its correlation with genomic GC content and gene expression levels provides insights into the evolutionary history and adaptive strategies of organisms. nih.govoup.com

Implications of this compound in tRNA and Ribosome Interactions

This compound plays a crucial role in the interactions between transfer RNA (tRNA) molecules and the ribosome during protein synthesis (translation). tRNA molecules are the adaptor molecules that recognize codons on the messenger RNA (mRNA) and deliver the corresponding amino acids to the ribosome for polypeptide chain synthesis. nih.gov Each tRNA molecule has an anticodon loop that contains a sequence of three nucleotides complementary to an mRNA codon. The pairing between the mRNA codon and the tRNA anticodon is fundamental to accurate translation.

This compound bases within both the mRNA codons and the tRNA anticodons participate in hydrogen bonding during codon-anticodon recognition on the ribosome. The specific pairing of this compound with Cytosine (G-C pairing) involves three hydrogen bonds, contributing to the stability and accuracy of the interaction compared to Adenine-Uracil (A-U) pairing, which involves two hydrogen bonds.

Beyond codon-anticodon pairing, this compound residues in tRNA and ribosomal RNA (rRNA, a key component of ribosomes) are involved in various interactions that facilitate the translation process. For example, modified this compound nucleotides, such as inosine (B1671953) (formed by deamination of guanosine), can be found in the wobble position of some tRNA anticodons. nih.gov Inosine can pair with adenine, cytosine, or uracil in the mRNA codon, allowing a single tRNA to recognize multiple synonymous codons, contributing to the degeneracy of the genetic code. nih.gov

Furthermore, this compound nucleotides, particularly in the form of Guanosine (B1672433) Triphosphate (GTP), are essential for the function of several translation factors that interact with the ribosome. Proteins like elongation factors (e.g., EF-Tu and EF-G in bacteria, or eEF1 and eEF2 in eukaryotes) bind and hydrolyze GTP to provide the energy required for key steps in translation, such as the binding of aminoacyl-tRNAs to the ribosome's A-site and the translocation of the ribosome along the mRNA. cdnsciencepub.comnih.govpnas.orgresearchgate.net The binding and hydrolysis of GTP by these factors involve specific interactions with ribosomal components, often including rRNA, where this compound residues may play a part in the binding pocket or in conformational changes.

Studies on the interaction of release factors with the ribosome during translation termination have also highlighted the involvement of this compound nucleotides. nih.govpnas.org GTP hydrolysis is stimulated by release factors and is required for the efficient termination of protein synthesis and the release of the newly synthesized polypeptide chain from the ribosome. nih.govpnas.org

The intricate network of interactions involving this compound within mRNA codons, tRNA anticodons, rRNA, and GTP-binding translation factors underscores its indispensable role in the accurate and efficient process of protein synthesis on the ribosome.

Guanine Metabolism and Purine Biochemical Pathways

Biosynthesis of Guanine Nucleotides (GMP, GDP, GTP)

The synthesis of this compound nucleotides, including guanosine (B1672433) monophosphate (GMP), guanosine diphosphate (B83284) (GDP), and guanosine triphosphate (GTP), occurs through two primary mechanisms: the de novo purine (B94841) synthesis pathway and the purine salvage pathways.

De Novo Purine Synthesis Pathways

The de novo purine synthesis pathway is a multi-step process that builds the purine ring from simpler precursors. This pathway leads to the formation of inosine (B1671953) monophosphate (IMP), which serves as a branch point for the synthesis of both adenine (B156593) and this compound nucleotides. The biosynthesis of this compound involves the conversion of IMP to xanthosine (B1684192) monophosphate (XMP) catalyzed by the enzyme IMP dehydrogenase. Subsequently, XMP is converted to GMP by the enzyme GMP synthase. ontosight.ainih.gov GMP can then be further phosphorylated to GDP and GTP. ontosight.ai The regulation of this compound biosynthesis is tightly controlled, with end products like GTP capable of inhibiting earlier steps, such as the activity of IMP dehydrogenase, to prevent overproduction. ontosight.ai

Purine Salvage Pathways involving this compound and Hypoxanthine (B114508)

The purine salvage pathway provides a more energy-efficient alternative to de novo synthesis by recycling pre-existing purine bases and nucleosides. This pathway is particularly important for converting free purine bases, including this compound and hypoxanthine, back into their corresponding nucleotides. This compound is salvaged by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which catalyzes the conversion of this compound to GMP using phosphoribosyl pyrophosphate (PRPP) as a co-substrate. pixorize.comdroracle.airesearchgate.netmsdmanuals.com Similarly, hypoxanthine is converted to IMP by HGPRT. pixorize.comdroracle.ai Defects in HGPRT can lead to disorders such as Lesch-Nyhan syndrome, highlighting the critical role of this salvage pathway in maintaining normal purine metabolism. pixorize.comdroracle.airesearchgate.netmsdmanuals.com

Catabolism and Degradation of this compound and its Derivatives

The catabolism of this compound and its derivatives is the process by which these compounds are broken down for excretion. This pathway primarily occurs in the liver in humans. wikipedia.org

Enzymatic Deamination of this compound to Xanthine (B1682287)

The initial step in the degradation of this compound is its enzymatic deamination to xanthine. This reaction is catalyzed by the enzyme this compound deaminase (GDA), also known as guanase or this compound aminohydrolase. mdpi.comwikipedia.orgwikipedia.orgnih.govnih.gov GDA plays a significant role in the purine degradation pathway by converting this compound and water to xanthine and ammonia (B1221849) through hydrolytic deamination. mdpi.com Studies have characterized GDA from various organisms, demonstrating its role in reducing this compound content. mdpi.com

Further Oxidation to Uric Acid

Following the deamination of this compound to xanthine, xanthine is further oxidized to uric acid. This step is catalyzed by the enzyme xanthine oxidoreductase (XOR), which exists in two interconvertible forms: xanthine dehydrogenase and xanthine oxidase. wikipedia.orgnih.govmdpi.com XOR catalyzes the oxidative hydroxylation of xanthine to uric acid. wikipedia.orgnih.govmdpi.com This is the final step in the catabolism of purines in humans and higher primates. wikipedia.orgnih.govresearchgate.nettaylorandfrancis.com Uric acid is then excreted from the body, primarily through renal and gastrointestinal routes. nih.govresearchgate.net

Guanine Modifications, Dna/rna Damage, and Repair Mechanisms

Oxidative Damage to Guanine Residues

Oxidative stress, arising from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a major source of damage to nucleic acids, with this compound being the most readily oxidized base. mdpi.comresearchgate.netacs.orgmdpi.comcsic.es This susceptibility is attributed to this compound's low redox potential. researchgate.netacs.orgmdpi.commdpi.com High levels of ROS can lead to various types of DNA and RNA damage, including single nucleic acid base damage. researchgate.netnih.gov

Formation and Identification of 8-Oxo-7,8-dihydrothis compound (8-oxoG)

8-Oxo-7,8-dihydrothis compound (8-oxoG), also known as 8-hydroxythis compound, is one of the most common and well-characterized products of oxidative this compound damage in both DNA (as 8-oxodG) and RNA (as 8-oxoG). researchgate.netmdpi.compnas.orgnih.govmdpi.comfrontiersin.org Its formation is primarily initiated by the one-electron oxidation of this compound, which can be induced by ROS such as the hydroxyl radical (•OH) or the carbonate radical (CO₃•⁻). mdpi.comcsic.es This initial step forms a this compound radical cation (G•⁺), which can then undergo further reactions. csic.es For instance, hydration of G•⁺ can lead to the formation of the 8-hydroxy-7,8-dihydroguanin-7-yl-radical (•GOH), which can be further oxidized to form 8-oxoG. researchgate.net Alternatively, hydroxyl radicals can directly react with this compound to form a C8-OH adduct radical, which upon loss of an electron and proton generates 8-oxoG. nih.gov

8-oxoG is considered a significant biomarker of oxidative stress. nih.govmdpi.cometsu.eduresearchgate.net It can be detected and quantified using various methods, including ultra-high-performance liquid chromatography with a triple quadrupole mass spectrometer (UPLC-MS/MS) for urinary analysis and immunofluorescence techniques using antibodies recognizing 8-oxodG for cellular analysis. mdpi.comfrontiersin.org Studies have shown an age-dependent increase in urinary 8-oxodG and 8-oxoG levels. frontiersin.org

Generation of Other Oxidized this compound Products (e.g., Guanidinohydantoin)

Beyond 8-oxoG, the oxidation of this compound can yield a spectrum of other products, particularly under different oxidation conditions or through further oxidation of 8-oxoG. mdpi.comresearchgate.netacs.org These products include 2,5-diamino-4H-imidazol-4-one (Iz), 2,2,4-triamino-5(2H)-oxazolone (Oz), guanidinohydantoin (B12948520)/iminoallantoin (Gh/Ia), spiroiminodihydantoin (Sp), and 5-carboxamido-5-formamido-2-iminohydantoin (2Ih). mdpi.commdpi.cometsu.eduacs.org

Guanidinohydantoin (Gh) and spiroiminodihydantoin (Sp) are considered end products of a four-electron oxidation of this compound. mdpi.com These lesions, along with others like Oz and Iz, can form base pairs with this compound or mispair with other bases, potentially leading to mutations. mdpi.com For example, Iz is implicated in G-C to C-G transversions. mdpi.com Gh and Sp are also highly mutagenic, causing replication blocks and slow misincorporation of purines by reverse transcriptases. pnas.orgacs.org The precise structure of these oxidized products, particularly DNA-protein cross-links involving this compound and lysine, can depend on the mechanism of oxidation. acs.org

Impact of Oxidative this compound Damage on Nucleic Acid Replication and Transcription

Oxidative damage to this compound has significant consequences for the fidelity and efficiency of DNA replication and transcription. Lesions like 8-oxoG can compromise these processes, leading to mutations and altered gene expression. mdpi.commdpi.com

8-oxoG can mispair with adenine (B156593) during replication and transcription, leading to G-to-T transversions in DNA and G-to-A substitutions in RNA transcripts. nih.govfrontiersin.orgmdpi.com These errors can result in the synthesis of dysfunctional proteins. mdpi.com While 8-oxoG itself is considered mildly mutagenic, its derivatives like Sp can have significantly higher mutagenic potential. researchgate.netacs.org

Furthermore, oxidized this compound lesions, including Gh and Sp, can act as blocks to DNA polymerases and RNA polymerases, causing stalling or termination of synthesis. pnas.orgoup.compnas.org The impact on transcription can vary; while 8-oxoG accumulation has been suggested to weakly dampen RNA polymerase activity, oxidative damage, particularly in G-quadruplex-forming sequences, can also promote gene expression. nih.govpnas.org The presence of 8-oxoG in gene promoters, especially in this compound-rich sequences, can initiate base excision repair (BER), which in turn can influence gene activation. pnas.orgoup.com

Susceptibility of G-Quadruplexes to Oxidative Damage

This compound-rich sequences in DNA and RNA can fold into non-canonical four-stranded structures called G-quadruplexes (G4s). mdpi.comnih.gov These structures are abundant in regulatory regions of genes, including promoters and telomeres, and play crucial roles in various biological processes. mdpi.comnih.gov Due to their high this compound content and the low redox potential of this compound, G-quadruplexes are particularly susceptible to oxidative damage. mdpi.comnih.govoup.comki.si

Oxidation of this compound within G-quadruplexes, primarily to 8-oxoG, can disrupt the Hoogsteen hydrogen bonds that stabilize the G-tetrad core of the structure. nih.gov This disruption can impair G4 formation or destabilize existing G4s. nih.govoup.comki.si Oxidatively damaged G-quadruplexes have been implicated in the downregulation of transcription and altered gene regulation. mdpi.com For instance, oxidation of this compound in a gene promoter G-quadruplex can lead to changes in gene expression, which can be location-dependent. oup.com Oxidative damage at telomeric G-rich sequences can disrupt protective G-quadruplex structures, contributing to telomere shortening and genomic instability. mdpi.commdpi.com Interestingly, while oxidation can destabilize G4s, it can also, in some contexts, promote the formation of kinetically trapped G-quadruplexes from double-stranded DNA. oup.comki.si

Chemical Modifications of this compound in Synthetic Oligonucleotides

The chemical synthesis of oligonucleotides, particularly using phosphoramidite (B1245037) chemistry, can lead to unintended modifications of this compound bases. These side reactions can impact the yield, purity, and functionality of the synthetic oligonucleotides.

Side Reactions and Adduct Formation during DNA Synthesis

During solid-phase oligonucleotide synthesis, this compound bases are sensitive to modification by the reagents used. nih.govoup.com Nucleoside 3'-phosphoramidite and chlorophosphite reagents have been shown to react with the lactam function of this compound. oup.com This reaction can be problematic, especially when synthesizing oligonucleotides with a high this compound content, leading to unsatisfactory results. oup.com

One discovered chemical modification converts deoxyguanosine (dG) and dG-containing oligomers to a fluorescent form. nih.gov This modification has been linked to the use of N,N-dimethylaminopyridine (DMAP), an acylation catalyst, which can displace phosphate (B84403) triester adducts at the O⁶-position of this compound. nih.gov This fluorescent intermediate can subsequently be converted to 2,6-diaminopurine (B158960) deoxyribonucleoside (2,6 DAP), a potentially mutagenic nucleoside analog, in ammonium (B1175870) hydroxide (B78521) solution. nih.gov The use of N-methylimidazole (NMI) instead of DMAP has been shown to eliminate the fluorescent species and reduce 2,6 DAP contamination. nih.gov

Another side reaction involves the modification of the O⁶ position of this compound, which can be prevented by using a protecting group at this position. oup.comgoogle.com This requires the use of a specially protected this compound monomer during synthesis. google.com

Furthermore, by-products of phosphodiester deprotection, such as acrylonitrile, can form adducts with heterocyclic bases, including this compound, under the strong basic conditions used in oligonucleotide deprotection. atdbio.com These adducts can form adventitiously during phosphoramidite oligonucleotide synthesis. atdbio.com

The chemical synthesis of modified nucleosides, such as those used in artificial genetic polymers (xeno-nucleic acids, XNAs), can also present challenges related to this compound chemistry, such as the formation of N9 and N7 regioisomers during the synthesis of guanosine (B1672433) nucleosides. tandfonline.com Strategies involving bulky protecting groups at the O⁶ position have been developed to favor the desired N9 isomer. tandfonline.com

Formation of Mutagenic this compound Analogs

This compound is particularly vulnerable to modifications due to its relatively low redox potential, making it a prime target for reactive oxygen species (ROS) and reactive nitrogen species (RNS) researchgate.netmdpi.comresearchgate.net. These reactions can lead to the formation of various oxidized and alkylated this compound derivatives, many of which exhibit mutagenic potential.

A prominent example of a mutagenic this compound analog is 8-oxo-7,8-dihydrothis compound (8-oxoG) d-nb.infowikipedia.org. Formed primarily by the reaction of this compound with hydroxyl radicals, 8-oxoG can mispair with adenine during DNA replication, leading to G:C to T:A transversion mutations d-nb.infowikipedia.orgsigmaaldrich.comnih.gov. This mispairing occurs because 8-oxoG can exist in syn conformation, allowing it to form Hoogsteen base pairs with adenine wikipedia.org. The formation of 8-oxoG is considered one of the most common types of oxidative DNA damage d-nb.infonih.gov.

Alkylation of this compound, particularly at the O⁶ position, also generates highly mutagenic lesions. O⁶-methylthis compound (O⁶MeG) is a well-studied example that causes G:C to A:T transitions nih.govnih.gov. This occurs because O⁶MeG can mispair with thymine (B56734) nih.govwikipedia.org. O⁶-ethylthis compound (O⁶EtG) is another significant mutagenic lesion formed by ethylating agents, also primarily inducing G to A transitions nih.gov.

Other mutagenic this compound derivatives can be formed through reactions with various chemical agents. For instance, reaction with glyoxal (B1671930) or mesoxaldialdehyde can produce cyclic adducts with guanosine derivatives that show mutagenic activity nih.gov. Polycyclic aromatic hydrocarbons (PAHs), upon metabolic activation, can form bulky adducts with this compound, such as B[a]P-N²-dG adducts, which are known to induce this compound transversions (G•C → T•A) frontiersin.org.

Data Table 1: Examples of Mutagenic this compound Analogs and Associated Mutations

| This compound Analog | Formation Mechanism | Associated Mutation |

| 8-oxo-7,8-dihydrothis compound | Oxidation by ROS | G:C to T:A |

| O⁶-methylthis compound | Alkylation (e.g., by SAM) | G:C to A:T |

| O⁶-ethylthis compound | Ethylation | G:C to A:T |

| B[a]P-N²-dG adduct | Reaction with activated PAHs | G:C to T:A |

| Cyclic adducts with IPG | Reaction with dicarbonyls | Mutagenic (various) |

Cellular Repair Mechanisms for this compound Lesions

Cells possess multiple DNA repair pathways to counteract the harmful effects of this compound modifications and maintain genomic integrity sigmaaldrich.comfrontiersin.orgwikipedia.org. The primary pathways involved in repairing this compound lesions, particularly oxidative damage, are Base Excision Repair (BER) and, in some cases, Nucleotide Excision Repair (NER) sigmaaldrich.comnih.govnih.govresearchgate.nettermedia.pl.

Enzymatic Excision and Base Repair Pathways

The Base Excision Repair (BER) pathway is the primary mechanism for removing small, non-helix-distorting base lesions, including many oxidized and alkylated this compound modifications nih.govnih.govresearchgate.nettermedia.plwikipedia.orgebi.ac.uk. BER is initiated by DNA glycosylases, enzymes that recognize and remove the damaged base by cleaving the N-glycosidic bond, leaving an apurinic/apyrimidinic (AP) site wikipedia.orgtermedia.plwikipedia.orgebi.ac.uk.

For 8-oxoG lesions paired with cytosine (8-oxoG:C), the primary DNA glycosylase responsible for recognition and excision in humans is 8-oxothis compound DNA glycosylase 1 (OGG1) d-nb.infowikipedia.orgfrontiersin.org. OGG1 specifically recognizes the 8-oxoG:C base pair and flips the damaged base out of the DNA helix into its active site for excision frontiersin.org. Following the removal of 8-oxoG by OGG1, an AP site is created frontiersin.org. This AP site is then processed by an AP endonuclease, such as APE1, which cleaves the phosphodiester backbone 3' to the AP site frontiersin.org. Subsequently, DNA polymerase, typically DNA polymerase β, fills the gap with the correct nucleotide, and DNA ligase seals the nick in the DNA strand ebi.ac.uk.

If 8-oxoG mispairs with adenine (8-oxoG:A) during replication, a different glycosylase, MutY homolog (MUTYH) in humans, recognizes the mispair and removes the adenine from the undamaged strand, initiating a BER pathway to restore the 8-oxoG:C pair frontiersin.orgembopress.org. This is followed by the action of OGG1 to remove the 8-oxoG.

For O⁶-methylthis compound, the primary repair mechanism is direct reversal by the enzyme O⁶-methylthis compound-DNA methyltransferase (MGMT) sigmaaldrich.comwikipedia.org. MGMT transfers the alkyl group from the O⁶ position of this compound to a cysteine residue within the enzyme itself, restoring the this compound base sigmaaldrich.com. This is a stoichiometric reaction, meaning one molecule of MGMT is consumed for each repaired lesion sigmaaldrich.comwikipedia.org.

While BER is the main pathway for many this compound lesions, the Nucleotide Excision Repair (NER) pathway can also play a role, particularly for bulky this compound adducts or in cases where BER is deficient nih.govresearchgate.nettermedia.pl. NER removes a larger DNA segment containing the damage wikipedia.orgtermedia.pl.

Data Table 2: Key Enzymes in this compound Lesion Repair

| Repair Pathway | Enzyme | Substrate (this compound Lesion) | Action |

| BER | OGG1 (8-oxothis compound DNA glycosylase 1) | 8-oxoG:C | Excises 8-oxoG, creating an AP site |

| BER | MUTYH (MutY homolog) | 8-oxoG:A | Excises adenine opposite 8-oxoG |

| Direct Reversal | MGMT (O⁶-methylthis compound-DNA methyltransferase) | O⁶-methylthis compound | Transfers alkyl group from O⁶-methylthis compound to itself |

| BER | APE1 (AP endonuclease 1) | AP site (following glycosylase action) | Cleaves phosphodiester backbone at AP site |

| BER | DNA Polymerase β | AP site (incised) | Fills gap with correct nucleotide |

| BER | DNA Ligase | Nick (following gap filling) | Seals the DNA strand nick |

Role of MutT Protein in Oxidized this compound Nucleotide Hydrolysis

Beyond DNA repair, cells also have mechanisms to prevent the incorporation of mutagenic this compound nucleotides into DNA and RNA in the first place. The MutT protein, and its human homolog MTH1 (also known as NUDT1), plays a crucial role in sanitizing the nucleotide pool by hydrolyzing oxidized this compound nucleotides embopress.orgnih.govoup.comresearchgate.netoup.com.

Specifically, MutT/MTH1 hydrolyzes 8-oxo-deoxyguanosine triphosphate (8-oxo-dGTP) to 8-oxo-deoxyguanosine monophosphate (8-oxo-dGMP) and pyrophosphate embopress.orgnih.govoup.comresearchgate.netiucr.orgnih.gov. This hydrolysis prevents the misincorporation of 8-oxo-dGTP into nascent DNA chains opposite adenine or cytosine, thereby reducing the frequency of A:T to C:G and G:C to T:A transversions nih.govoup.comoup.com. Studies in Escherichia coli have shown that mutations in the mutT gene lead to a significantly increased frequency of spontaneous mutations, particularly A:T to C:G transversions, highlighting the importance of this proofreading mechanism in the nucleotide pool nih.govoup.com.

MutT can also hydrolyze 8-oxo-guanosine triphosphate (8-oxo-GTP), preventing its incorporation into RNA oup.comoup.com. This suggests a role for MutT/MTH1 in maintaining the fidelity of both DNA replication and RNA transcription oup.comresearchgate.net. The hydrolysis reaction requires divalent metal ions, such as Mg²⁺ or Mn²⁺, and involves nucleophilic substitution at the β-phosphorus of 8-oxo-dGTP researchgate.netiucr.orgnih.govrcsb.org.

Detailed research findings, including structural studies using time-resolved X-ray crystallography, have provided insights into the catalytic mechanism of MutT, showing how metal ions bind to the Nudix motif of the protein and orient the 8-oxo-dGTP substrate for hydrolysis researchgate.netiucr.orgrcsb.org.

Data Table 3: MutT/MTH1 Substrates and Products

| Substrate | Enzyme | Product(s) |

| 8-oxo-dGTP | MutT/MTH1 | 8-oxo-dGMP + Pyrophosphate |

| 8-oxo-GTP | MutT/MTH1 | 8-oxo-GMP + Pyrophosphate |

| 8-oxo-dGDP | MutT/MTH1 | 8-oxo-dGMP + Phosphate |

| 8-oxo-rGDP | MutT/MTH1 | 8-oxo-rGMP + Phosphate |

Note: While MTH1 primarily hydrolyzes triphosphates, some studies indicate it can also act on diphosphates, and other NUDT family members like NUDT5 have significant 8-oxo-dGDPase activity embopress.orgoup.com.

Guanine and Its Derivatives in Disease Mechanisms and Therapeutic Avenues

Guanine in Cancer Biology and Therapeutics

Antiproliferative Effects of this compound-Based Biomolecules

This compound-based biomolecules (GBPs), including this compound, guanosine (B1672433) (Guo), deoxyguanosine (dGuo), guanosine monophosphate (GMP), and deoxyguanosine monophosphate (dGMP), have demonstrated antiproliferative effects in certain cell types at higher concentrations. acs.orgacs.org The mechanism underlying this selective antiproliferative activity appears to be linked to the activity of this compound deaminase (GDA). acs.orgacs.org GDA is an enzyme that catalyzes the irreversible deamination of this compound to xanthine (B1682287), a crucial step in the this compound degradation pathway. acs.org

Studies have shown that cells deficient in GDA are unable to efficiently remove excess this compound-based biomolecules. acs.org This accumulation disrupts the metabolism of other nucleotides, specifically those based on adenine (B156593), cytosine, and thymine (B56734), leading to the inhibition of DNA synthesis and cell growth. acs.org Consequently, this can induce apoptosis or death in GDA-deficient cells. acs.org The inhibition of DNA synthesis caused by excess GBPs can be reversed by the simultaneous or subsequent addition of adenine- and cytosine-based nucleosides, which helps to restore cell proliferation. acs.org

Research indicates that this compound, Guo, dGuo, GMP, and dGMP exhibit strong antiproliferative effects on certain cell lines, such as Jurkat E6-1 cells (IC50 < 25 μM) and HEK293 cells (IC50 = 40–90 μM). acs.org However, these effects were not observed in other cell lines like HeLa and A549 cells. acs.org This cell-type selectivity highlights the importance of GDA activity in determining sensitivity to GBPs. acs.orgacs.org

Furthermore, this compound has been shown to inhibit the growth of human glioma and melanoma cell lines, potentially by interacting with GPR23, also known as the lysophosphatidic acid (LPA) 4 receptor. frontiersin.org this compound was found to be the most potent compound in mediating this GPR23-dependent antiproliferative effect. frontiersin.org Cells with stable GPR23 expression showed increased sensitivity to this compound. frontiersin.org Interestingly, cell lines with low GPR23 expression, such as an HGPRT-mutated melanoma cell line and HGPRT-silenced glioma cells, showed reduced sensitivity to GBPs, and restoring GPR23 expression in these cells rescued the this compound-mediated growth inhibition. frontiersin.org

These findings suggest that targeting GDA or GPR23 could be potential therapeutic strategies for certain cancers that are sensitive to the antiproliferative effects of this compound-based biomolecules.

This compound Metabolism Dysregulation in Tumor Progression